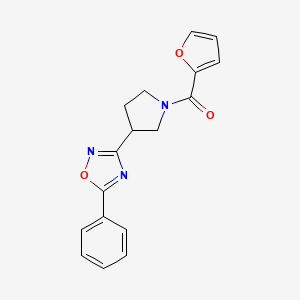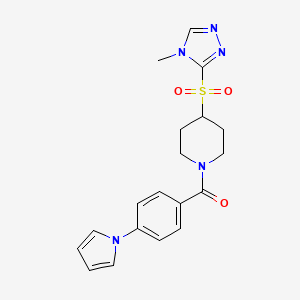![molecular formula C15H17N3O2 B2421243 N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide CAS No. 2411308-59-1](/img/structure/B2421243.png)
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a high affinity for the histamine H4 receptor, which is involved in the regulation of immune responses and inflammation. In
Mécanisme D'action
The mechanism of action of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide is believed to involve the inhibition of the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By inhibiting this receptor, N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide may be able to reduce inflammation and other symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. The compound has also been shown to reduce pain and pruritus in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide in lab experiments is its high affinity for the histamine H4 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of using this compound is its potential for off-target effects. As with any small molecule inhibitor, it is important to carefully evaluate the specificity of the compound and its potential for non-specific effects.
Orientations Futures
There are a number of future directions for research on N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide. One area of interest is the development of more selective and potent inhibitors of the histamine H4 receptor. Another area of interest is the investigation of the role of this receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been described in the literature. The compound can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting imidazole derivative with prop-2-enoyl chloride. The final product can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential use in treating various diseases. One of the main areas of research has been in the treatment of inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis. The compound has also been investigated for its potential use in treating pain and pruritus.
Propriétés
IUPAC Name |
N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-14(19)17-10(2)15-16-9-13(18-15)11-6-5-7-12(8-11)20-3/h4-10H,1H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZINYJTXIUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC(=CC=C2)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

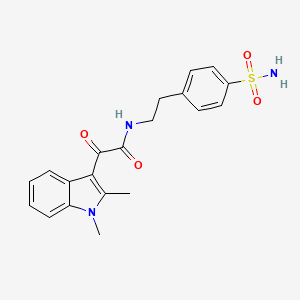
![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)
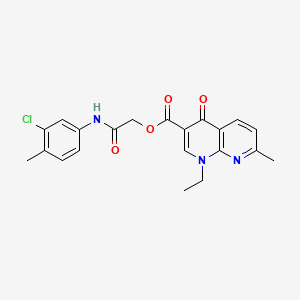

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
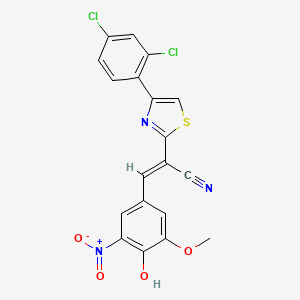
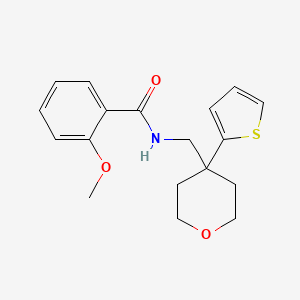

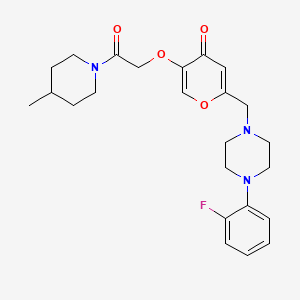


![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
